D-(+)-Glucono-1,5-lactone

Description

Gluconolactone is a naturally-occurring food additive used as a sequestrant, an acidifier, or a curing, pickling, or leavening agent. It is a cyclic ester of D-gluconic acid. Pure gluconolactone is a white odorless crystalline powder.

Gluconolactone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Gluconolactone is a Calculi Dissolution Agent. The mechanism of action of gluconolactone is as an Irrigation.

Gluconolactone is a natural product found in Tetranychus urticae, Lotus burttii, and other organisms with data available.

Gluconolactone is a naturally occurring polyhydroxy acid (PHA) with metal chelating, moisturizing and antioxidant activity. Gluconolactone can be produced by enzymatic oxidation of D-glucose oxidation. Its ability in free radicals scavenging accounts for its antioxidant property. It is used in cosmetic product and as a coagulant in tofu processing. (NCI05)

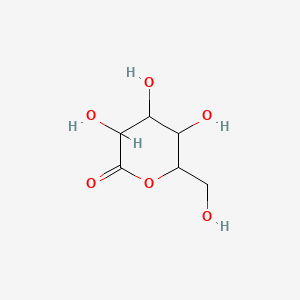

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026549 | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.610 g/cu cm at -5 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

90-80-2 | |

| Record name | δ-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconolactone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucono-1,5-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C /decomposes/, 151 - 155 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of D-(+)-Glucono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring cyclic ester of D-gluconic acid. This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes its interactions in biochemical pathways, serving as an essential resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as gluconolactone, is a white, crystalline, and virtually odorless powder.[1] It is the 1,5-intramolecular ester of D-gluconic acid and is widely used in the food, cosmetic, and pharmaceutical industries.[2]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | D-Glucono-1,5-lactone |

| Synonyms | Glucono delta-lactone (GDL), Gluconolactone, D-Gluconic acid δ-lactone |

| CAS Number | 90-80-2 |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 150-160 °C (decomposes)[2][3][4] |

| Taste | Initially sweet, followed by a mild acidic taste[5] |

| Specific Optical Rotation | [α]²⁰/D: +61.7° (c=1 in water, initial)[5] Mutarotatory, changes to +6.2° upon hydrolysis[6] |

| pH (1% aqueous solution) | Initially ~3.6, dropping to ~2.5 within 2 hours as hydrolysis proceeds[5][6] |

| Bulk Density | ~750 kg/m ³[4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Freely soluble; 59 g/100 mL at 20°C[5] |

| Ethanol (B145695) | Sparingly soluble; ~1 g/100 g[5] |

| Diethyl Ether | Insoluble[5] |

Chemical Behavior: The Hydrolysis of GDL

The most critical chemical property of GDL is its hydrolysis in aqueous solutions. Upon dissolution in water, GDL, which is a neutral cyclic ester, slowly and progressively hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[2] This reaction results in a gradual decrease in the solution's pH. The rate of this hydrolysis is influenced by temperature and pH, accelerating at higher temperatures and pH levels.[7]

This slow acidification is a key feature exploited in many of its applications, such as a leavening agent in baking and a controlled acidulant in dairy products.

Experimental Protocols

This section provides detailed methodologies for determining the core properties of GDL.

3.1. Melting Point Determination (USP <741> Method)

This protocol follows the principles outlined in the U.S. Pharmacopeia for Class Ia apparatus.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Sample Preparation:

-

Ensure the GDL sample is completely dry.

-

Place a small amount of the crystalline powder on a clean, dry watch glass.

-

Load a capillary tube (sealed at one end) by pressing the open end into the sample until a small amount of powder enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2.5–3.5 mm is achieved.[8]

-

-

Procedure:

-

Calibrate the apparatus using appropriate USP melting point reference standards.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

If the approximate melting point is known (around 155°C), heat the block rapidly to about 5°C below the expected onset of melting.[8]

-

Reduce the heating rate to approximately 1°C per minute.

-

Record the temperature at which the substance begins to collapse or the first droplet of liquid appears (onset point).

-

Continue heating at the same rate and record the temperature at which the sample is completely molten (clear point).

-

The melting range is the interval between the onset and clear points. For GDL, decomposition is typically observed.

-

3.2. Solubility Determination (Shake-Flask Method)

This is the standard method for determining equilibrium solubility, as described in USP <1236>.[9][10]

-

Materials: GDL powder, selected solvent (e.g., purified water, ethanol), flasks with stoppers, thermostatically controlled shaker bath, analytical balance, filtration system (e.g., syringe filters, 0.45 µm), and a suitable quantitative analysis method (e.g., HPLC, UV-Vis spectrophotometry).

-

Procedure:

-

Add an excess amount of GDL powder to a known volume of the solvent in a flask. The excess solid is crucial to ensure saturation is reached.

-

Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established by preliminary experiments ensuring the concentration does not change over subsequent time points.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample to remove any undissolved solids.

-

Quantitatively analyze the concentration of GDL in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

-

3.3. Hydrolysis Rate Constant Determination (pH-Stat Method)

This method allows for the kinetic study of GDL hydrolysis by maintaining a constant pH and measuring the rate of base consumption required to neutralize the gluconic acid formed.[1]

-

Apparatus: pH-stat system (including a pH meter, controller, and automated burette), thermostated reaction vessel, and a stirrer.

-

Reagents: GDL powder, deionized water, and a standardized solution of NaOH (e.g., 0.1 M).

-

Procedure:

-

Set the reaction vessel in a water bath to maintain a constant temperature (e.g., 25°C).

-

Add a known volume of deionized water to the vessel and begin stirring. Deaerate the solution with nitrogen to prevent CO₂ absorption.

-

Calibrate the pH electrode and set the pH-stat to the desired pH value (e.g., 7.0).

-

Dissolve a precisely weighed amount of GDL in the water to achieve a known initial concentration (e.g., 0.01 M).

-

Start the pH-stat titration. As GDL hydrolyzes to gluconic acid, the pH will drop. The instrument will automatically add NaOH from the burette to maintain the set pH.

-

Record the volume of NaOH added as a function of time.

-

The rate of reaction can be determined from the rate of titrant addition. Since the hydrolysis of the lactone is a first-order reaction, the rate constant (k) can be calculated from the data.

-

3.4. Specific Optical Rotation Determination

This protocol measures the change in the angle of plane-polarized light as it passes through a solution of GDL, a characteristic property of chiral molecules.

-

Apparatus: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) and a thermostated sample cell (typically 1 dm in length).

-

Procedure:

-

Prepare a solution of GDL in water at a precise concentration (c), for example, 1 g per 100 mL (c = 0.01 g/mL).

-

Maintain the solution and the polarimeter cell at a constant temperature (t), typically 20°C or 25°C.[11]

-

First, calibrate the polarimeter by filling the cell with the pure solvent (water) and setting the reading to zero.

-

Rinse and fill the cell with the GDL solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed angle of rotation (α). Take multiple readings and average them.

-

The specific rotation [α] is calculated using Biot's law: [α]ᵗλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

-

To observe mutarotation, take readings immediately after preparing the solution and at subsequent time intervals until a stable reading is achieved.

-

Biochemical Pathways and Mechanisms of Action

GDL and its hydrolyzed form, gluconic acid, participate in and influence several biochemical pathways.

4.1. Inhibition of β-Glucosidase

This compound is a well-known competitive inhibitor of β-glucosidases.[12] These enzymes catalyze the hydrolysis of β-glycosidic bonds. GDL's structure, particularly its half-chair conformation, mimics the transition state of the natural substrate (a glucoside) during the enzymatic reaction.[12] By binding to the enzyme's active site, GDL prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. This inhibitory effect is significant in fields like biofuel research, where β-glucosidase activity is crucial for cellulose (B213188) degradation.

4.2. Metabolism in Saccharomyces

In certain yeasts, such as Saccharomyces bulderi, GDL can be metabolized through a novel anaerobic pathway that involves both glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[13][14] This pathway is distinct from the typical metabolism of glucose. GDL is first reduced to glucose, which then enters the central carbon metabolism. A portion of this glucose is funneled through the PPP to generate NADPH, which is required for the initial reduction of GDL, creating a cyclic dependency. The remaining glucose is metabolized via glycolysis to produce ethanol and CO₂.[13][15]

References

- 1. scispace.com [scispace.com]

- 2. usbio.net [usbio.net]

- 3. Gluconolactone USP testing specifications meets 90-80-2 [sigmaaldrich.com]

- 4. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 5. Gluconolactone [drugfuture.com]

- 6. echemi.com [echemi.com]

- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thinksrs.com [thinksrs.com]

- 9. biorelevant.com [biorelevant.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. digicollections.net [digicollections.net]

- 12. recursosbioquimica.es [recursosbioquimica.es]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of D-(+)-Glucono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of D-(+)-Glucono-1,5-lactone. The information is presented to support research, development, and application of this versatile molecule.

Core Chemical Identity

This compound, also known as gluconolactone, is a cyclic ester (lactone) of D-gluconic acid.[1][2] It is a naturally occurring polyhydroxy acid (PHA) found in honey, fruit juices, and wine.[1][3][4] The molecule is formed from the intramolecular esterification of the carboxyl group on C1 and the hydroxyl group on C5 of D-gluconic acid.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[5][6][7] |

| Systematic IUPAC Name | (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one[6] |

| CAS Number | 90-80-2[1][2][3][8] |

| Molecular Formula | C6H10O6[1][2][3][8] |

| Molecular Weight | 178.14 g/mol [1][2][3][8] |

| Synonyms | Gluconic Acid Anhydride, Gluconic Acid δ-Lactone, D-glucono-δ-lactone[2][5] |

Physicochemical Properties

This compound is a fine, white, crystalline powder that is practically odorless.[2][7]

Tabulated Physical Data

| Property | Value |

| Melting Point | 150–160 °C (decomposes)[3][6] |

| Solubility in Water | 500 - 590 g/L (at 20-25 °C)[3][7][9] |

| Solubility in Ethanol | Sparingly soluble[4][7] |

| Appearance | White to off-white crystalline powder[3] |

| pH (10g/L solution) | 3.6 (at 20 °C)[3][9] |

| Optical Rotation [α]D | +60.0 to +67.0° (c=10, H2O)[10] |

Structural Elucidation Data

The structure of this compound has been confirmed through various spectroscopic methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of this compound.

¹H NMR Spectral Data (DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.7 | m | H-6a, H-6b, H-5 |

| ~4.0 | m | H-2, H-3, H-4 |

Note: Specific peak assignments can vary slightly depending on the solvent and experimental conditions. Data derived from publicly available spectra.[11]

¹³C NMR Spectral Data (D₂O)

| Chemical Shift (ppm) | Assignment |

| 181.23 | C-1 (C=O) |

| 73.86 | C-5 |

| 65.30 | C-6 |

Note: Data from the Biological Magnetic Resonance Bank (BMRB).[12]

Chemical Properties and Reactivity

Hydrolysis

In aqueous solutions, this compound is neutral but undergoes spontaneous, reversible hydrolysis to form an equilibrium mixture containing D-gluconic acid and the 1,4-lactone.[1][6][13][14] This hydrolysis is accelerated by heat and high pH.[1][6] The formation of gluconic acid results in a decrease in the pH of the solution.[3][4]

Caption: Reversible hydrolysis of this compound to D-gluconic acid.

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the oxidation of D-glucose.[9][15]

Protocol: Oxidation of D-Glucose

-

Reaction Setup: A solution of D-glucose in water is prepared in a reaction vessel equipped with a stirrer and a means to control the temperature.

-

Catalyst/Oxidizing Agent: An appropriate catalyst, such as glucose oxidase or a chemical oxidizing agent like bromine water, is added to the glucose solution.[9][15]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 20-40 °C) and pH. If using glucose oxidase, the reaction is aerobic, requiring a supply of oxygen.[6]

-

Monitoring: The progress of the reaction can be monitored by measuring the consumption of glucose or the formation of gluconic acid.

-

Work-up and Purification: Upon completion, the product mixture is worked up to isolate the this compound. This may involve filtration to remove the catalyst, followed by concentration of the solution under reduced pressure. The lactone is then crystallized from the concentrated solution.

-

Drying: The crystalline product is dried under vacuum to remove any residual solvent.

Characterization by Titration

The purity of this compound can be determined by titration, taking advantage of its hydrolysis to gluconic acid.

Protocol: Assay by Titration

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of standardized sodium hydroxide (B78521) solution (e.g., 0.1 N NaOH).

-

Hydrolysis: Allow the solution to stand for a specified period (e.g., 20 minutes) to ensure complete hydrolysis of the lactone to sodium gluconate.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the excess sodium hydroxide with a standardized solution of a strong acid (e.g., 0.1 N sulfuric acid).

-

Blank Determination: Perform a blank titration without the sample to determine the initial amount of sodium hydroxide.

-

Calculation: The amount of this compound in the sample can be calculated from the difference in the volume of titrant used for the sample and the blank. Each mole of lactone consumes one mole of NaOH.[16]

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a sample suspected to be this compound.

Caption: Workflow for the identification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. This compound CAS#: 90-80-2 [m.chemicalbook.com]

- 4. This compound | 90-80-2 [chemicalbook.com]

- 5. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]

- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 7. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound 90-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. spectrabase.com [spectrabase.com]

- 12. bmse000230 D-Glucono-1,5-lactone at BMRB [bmrb.io]

- 13. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. fao.org [fao.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to D-(+)-Glucono-1,5-lactone (CAS: 90-80-2)

This technical guide provides a comprehensive overview of this compound (GDL), a versatile polyhydroxy acid. The document details its physicochemical properties, synthesis, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

This compound, also known as gluconolactone, is a neutral cyclic ester of D-gluconic acid.[1][2] It is a naturally occurring organic compound that can be found in honey, fruit juices, and wine.[3][4] Pure GDL is a fine, white, odorless crystalline powder with an initially sweet taste that becomes mildly acidic.[5][6]

| Property | Value | Reference |

| CAS Number | 90-80-2 | [1] |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.140 g·mol⁻¹ | [1] |

| Melting Point | 150–153 °C (decomposes at ~153 °C) | [1][7] |

| Solubility in Water | ~590 g/L at 20-25 °C (freely soluble) | [5][8] |

| Solubility in Alcohol | Sparingly soluble | [7] |

| pH (1% w/w in water) | ~2.7 | [8] |

| Partition Coefficient (logP) | -2.38 (Calculated) | [8] |

Synthesis and Manufacturing

GDL is commercially produced from renewable carbohydrate sources, primarily through the microbial fermentation of glucose.[3][7] The most common method involves the oxidation of D-glucose by microorganisms such as Aspergillus niger or by enzymes derived from them.[7][9] This process yields gluconic acid, which is then crystallized from its aqueous solution to form the lactone.[7][9]

Mechanism of Action: Hydrolysis

The primary mechanism underlying GDL's functionality is its slow hydrolysis in the presence of water to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[1][5] This gradual conversion provides a controlled and progressive decrease in pH.[7] The rate of this hydrolysis is influenced by temperature, concentration, and pH, with heat accelerating the process.[1][3][4]

Caption: Hydrolysis of GDL to D-Gluconic Acid in an aqueous solution.

Applications

GDL's unique property of gradual acidification makes it a valuable additive in various industries.

-

Food Industry : It is widely used as a sequestrant, a gentle acidifier, a curing and pickling agent, and a leavening agent.[1][4][9] In tofu production, it acts as a coagulant.[9] In processed meats and dairy products like cheese, it ensures a slow pH drop, which is crucial for texture and preservation.[5][9] As a leavening agent in baked goods, it reacts slowly with sodium bicarbonate, providing a controlled release of carbon dioxide.[3]

-

Pharmaceuticals : In drug development, GDL is used as an excipient to help stabilize active ingredients and ensure their controlled release.[2] It is also an ingredient in medications for dissolving kidney stones.[10]

-

Cosmetics : GDL is utilized in personal care products for its pH-adjusting and mild exfoliating properties.[11] It can also serve as a moisturizer and skin buffer in creams.[12][13]

Experimental Protocols

Quantification of GDL by Titration

This method determines the purity of a GDL sample by measuring the amount of sodium hydroxide (B78521) consumed during the hydrolysis of the lactone to gluconic acid.

Methodology:

-

Accurately weigh approximately 600 mg of the GDL sample.

-

Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.

-

Add 50.0 mL of 0.1 N sodium hydroxide (NaOH) solution to the flask.

-

Allow the solution to stand for 15-20 minutes to ensure complete hydrolysis of the lactone.[14][15]

-

Add a few drops of phenolphthalein (B1677637) indicator to the solution.

-

Titrate the excess (unreacted) NaOH with a standardized 0.1 N hydrochloric acid (HCl) or sulfuric acid solution until the pink color disappears.[14][15]

-

Perform a blank titration using the same volumes of reagents but without the GDL sample.

-

Calculate the percentage of GDL in the sample. Each mL of 0.1 N NaOH consumed is equivalent to 17.81 mg of C₆H₁₀O₆.[14][15]

Determination of GDL in Food Products by Gas Chromatography (GC)

This protocol outlines the determination of GDL in food matrices.

Methodology:

-

Sample Preparation : Homogenize the food sample with water heated to 60-70°C and filter the mixture.[16]

-

Purification : Buffer the filtrate to pH 10 with an ammonium (B1175870) hydroxide-ammonium chloride solution and pass it through a QAE-Sephadex A25 anion-exchange column.[16]

-

Elution : Wash the column with water, then elute the GDL with 0.1 N HCl.[16]

-

Derivatization : Evaporate an aliquot of the eluate to dryness. Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) to the residue to form the trimethylsilyl (B98337) (TMS) derivative of GDL.[16]

-

GC Analysis : Inject the derivatized sample into a gas chromatograph equipped with a 2% OV-17 column. The column temperature is maintained at 180°C.[16]

-

Quantification : Compare the peak area of the GDL-TMS derivative to a standard curve prepared from known concentrations of GDL. Recoveries from fortified food samples typically range from 92% to 106%.[16]

Quantification of GDL by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining GDL content, for instance, as an impurity in pharmaceutical substances like Canagliflozin.

Methodology:

-

Chromatographic System : Utilize an HPLC system equipped with a Charged Aerosol Detector (CAD).[17]

-

Column : A Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm) is used.[17]

-

Mobile Phase : A mixture of acetonitrile (B52724) and water (90:10, v/v) is used at a flow rate of 0.5 mL/min.[17]

-

Column Temperature : Maintain the column at 30°C.[17]

-

Injection Volume : 10 μL.[17]

-

Detector Settings : The CAD nebulization temperature is set to 50°C with a carrier gas pressure of 427.5 kPa.[17]

-

Quantification : A calibration curve is constructed using standard solutions of GDL. The linear range is typically 1.05-22.5 mg/L, with a detection limit of approximately 0.32 ng.[17]

Caption: Generalized workflow for the chromatographic analysis of GDL.

Safety and Toxicology

GDL is generally recognized as safe (GRAS) for its intended use in foods by the U.S. Food and Drug Administration (FDA).[6] It is metabolized in the body like a carbohydrate.[3] Toxicological studies have shown a low potential for harm.

| Toxicological Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD₅₀) | 6,060 mg/kg | Rat | OECD Test Guideline 401 | [18] |

| Acute Dermal Toxicity (LD₅₀) | > 2,000 mg/kg | Rat | OECD Test Guideline 402 | [18] |

| Skin Irritation | No skin irritation | Rabbit | OECD Test Guideline 404 | [18] |

| Eye Irritation | No eye irritation | Rabbit | OECD Test Guideline 405 | [18] |

| Sensitization | Did not cause sensitization | Mouse | OECD Test Guideline 429 | [18] |

| Mutagenicity | Not mutagenic in bacterial or mammalian cell culture tests | In vitro | - | [18] |

| Carcinogenicity | No carcinogenic or teratogenic effects observed in animal experiments | - | - | [18] |

Logical Relationships: GDL as a Leavening Agent

The function of GDL as a slow-acting leavening acid is a key application in the baking industry. Its controlled reaction with a base, like sodium bicarbonate, provides lift to doughs and batters, especially those that are refrigerated or frozen.[7]

Caption: Logical pathway of GDL acting as a chemical leavening agent.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 3. bakerpedia.com [bakerpedia.com]

- 4. This compound | 90-80-2 [chemicalbook.com]

- 5. foodadditives.net [foodadditives.net]

- 6. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. pmpinc.com [pmpinc.com]

- 9. Glucono delta-lactone | Organic Materials Review Institute [omri.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Glucono Delta Lactone (GDL) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 12. niranbio.com [niranbio.com]

- 13. medium.com [medium.com]

- 14. fao.org [fao.org]

- 15. Gluconolactone [drugfuture.com]

- 16. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. qikan.cmes.org [qikan.cmes.org]

- 18. s.cdnmpro.com [s.cdnmpro.com]

A Comprehensive Technical Guide to D-(+)-Glucono-1,5-lactone and Its Synonyms in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-(+)-Glucono-1,5-lactone, a versatile and naturally occurring compound with significant applications in pharmaceutical research and development. This document delves into its various synonyms, quantitative data from key experiments, detailed experimental protocols, and its involvement in crucial biochemical pathways.

Nomenclature and Synonyms of this compound

This compound is known by a multitude of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Common Name | Systematic Name | Abbreviation | CAS Number | Other Synonyms |

| Gluconolactone[1][2][3] | (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one[1] | GDL[1][2] | 90-80-2[1] | delta-Gluconolactone[1], D-Glucono-delta-lactone[1], Gluconic acid lactone[1], D-Gluconic acid delta-lactone[1] |

| D-(+)-Gluconic acid δ-lactone[4] | 1,5-D-Gluconolactone[1] | |||

| Gluconic Acid Anhydride[5] | Gluconic Acid δ-Lactone[5] | |||

| D-glucono-d-lactone[6] | Fujiglucon[1] | |||

| D-Delta-gluconolactone[7] | Lysactone[1] |

Quantitative Data in Research Applications

This compound and its derivatives have been the subject of various quantitative studies, particularly in enzyme inhibition and chemical kinetics. The following tables summarize key data from this research.

Table 2.1: Enzyme Inhibition Data

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Notes |

| Almond β-glucosidase | δ-gluconolactone | 0.1 mM | Competitive inhibitor.[8] |

| Human O-linked β-N-acetylglucosaminidase (hOGA) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 27 nM | Potent competitive inhibitor.[9][10] |

| Human lysosomal hexosaminidases (hHexA and hHexB) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones | Nanomolar range | Competitive inhibition.[9][10] |

Table 2.2: Hydrolysis Kinetics of Glucono-δ-lactone

The hydrolysis of Glucono-δ-lactone to gluconic acid is a critical aspect of its functionality.

| Catalyst | Rate Constant | Temperature | Activation Energy (Ea/R) |

| Water | kH₂O = 4.59 x 10-5 s⁻¹ | 25°C | 7360 K⁻¹ |

| Hydroxide ion | kOH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | 25°C | 8880 K⁻¹ |

| Data sourced from a pH-static study on the hydrolysis of glucono-d-lactone.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of Poly(glucono-δ-lactone) (PGDL) Nanoparticles for Drug Delivery

This protocol describes the synthesis of PGDL nanocarriers using a water-in-oil emulsification approach for the controlled release of therapeutic agents like 5-fluorouracil.[12]

Materials:

-

This compound (GDL)

-

Span-80

-

Liquid paraffin

-

5-Fluorouracil (5-FU)

-

Deionized water

Procedure:

-

Preparation of the organic phase: Dissolve a specific amount of Span-80 in liquid paraffin.

-

Preparation of the aqueous phase: Dissolve GDL and 5-FU in deionized water.

-

Emulsification: Add the aqueous phase dropwise to the organic phase under continuous stirring to form a water-in-oil emulsion.

-

Polymerization: Initiate the ring-opening polymerization of GDL within the aqueous droplets of the emulsion. This can be achieved by heating the emulsion at a controlled temperature for a specific duration.

-

Nanoparticle isolation: After polymerization, centrifuge the emulsion to separate the PGDL nanoparticles.

-

Washing: Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted monomers and surfactant.

-

Drying: Lyophilize the washed nanoparticles to obtain a dry powder.

Direct Compression Tableting with Gluconolactone (B72293) as an Excipient

This protocol outlines the use of gluconolactone as a direct compression excipient in tablet manufacturing, highlighting its advantages in drug stability, as demonstrated with aspirin.[13][14]

Materials:

-

Active Pharmaceutical Ingredient (API), e.g., Aspirin

-

Gluconolactone (direct compression grade)

-

Lubricant (e.g., magnesium stearate)

-

Glidant (e.g., colloidal silicon dioxide)

Procedure:

-

Pre-blending: Mix the API and gluconolactone in a suitable blender for a predetermined time to ensure homogeneity.

-

Lubrication: Add the lubricant and glidant to the pre-blend and mix for a shorter duration.

-

Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

-

Evaluation: Evaluate the tablets for physical properties such as hardness, friability, weight variation, and dissolution profile.

β-Glucosidase Inhibition Assay

This protocol details a method to determine the inhibitory effect of this compound on β-glucosidase activity.[8][15]

Materials:

-

β-glucosidase enzyme solution

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

This compound (inhibitor)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the sodium acetate buffer.

-

Assay setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of reaction: Add the substrate (pNPG) to each well to start the enzymatic reaction.

-

Measurement: Measure the absorbance at 405 nm at regular time intervals. The product of the reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.

-

Data analysis: Determine the initial reaction velocities from the absorbance data. Plot the reciprocal of the velocity against the reciprocal of the substrate concentration (Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways and Logical Relationships

This compound and its metabolites are involved in fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.

Pentose (B10789219) Phosphate (B84403) Pathway

This compound is an intermediate in the oxidative phase of the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide synthesis.[1][3][16]

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Regulation of T-helper Cell Differentiation

Recent research has implicated gluconolactone in the regulation of immune responses by influencing the differentiation of T-helper cells, specifically promoting regulatory T cells (Tregs) and inhibiting T helper 17 (Th17) cells, which is significant in the context of autoimmune diseases like lupus.[17]

Caption: Influence of Gluconolactone on Treg/Th17 cell differentiation.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The compiled data and protocols are intended to facilitate further investigation and application of this versatile compound.

References

- 1. microbenotes.com [microbenotes.com]

- 2. shutterstock.com [shutterstock.com]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Balance of Th17 versus Treg Cells in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3961004A - Method of tabletting using gluconolactone as the direct compression diluent - Google Patents [patents.google.com]

- 8. recursosbioquimica.es [recursosbioquimica.es]

- 9. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of gluconolactone in direct tablet compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of gluconolactone in direct tablet compression. | Semantic Scholar [semanticscholar.org]

- 15. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jackwestin.com [jackwestin.com]

- 17. academic.oup.com [academic.oup.com]

The Intrinsic Presence of Glucono Delta-Lactone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono Delta-Lactone (GdL) is a naturally occurring cyclic ester of D-gluconic acid.[1] While widely utilized as a food additive for its properties as a gentle acidulant, sequestrant, and leavening agent, its origins are firmly rooted in the natural world.[2][3] This technical guide delves into the core of GdL's natural sources, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document outlines the natural reservoirs of GdL, presents available quantitative data, details experimental methodologies for its analysis, and visualizes the key biochemical pathways and analytical workflows.

Natural Sources of Glucono Delta-Lactone

GdL is a natural constituent of a variety of food products, primarily arising from the enzymatic oxidation of glucose.[4][5] Its presence is most notable in honey, fruit juices, wine, and a range of fermented products.[3][6][7]

-

Honey: Honey is a significant natural source of GdL. It is formed through the action of the enzyme glucose oxidase, which is introduced by bees into the nectar. This enzyme catalyzes the oxidation of glucose to gluconic acid, which then exists in equilibrium with its lactones, including GdL.[5] The concentration of GdL in honey can be up to 1%.

-

Fruit Juices and Wine: GdL is naturally present in fruit juices and wine.[2][3] Its formation is a consequence of the natural fermentation process of glucose present in the fruits. In wine, GdL can be found at concentrations of up to 0.5%.

-

Fermented Products: Various fermented foods naturally contain GdL as a byproduct of microbial metabolism.[6][7] This includes products like some cheeses and fermented sausages where the fermentation of carbohydrates leads to the production of gluconic acid and its subsequent conversion to GdL.[8]

Quantitative Data on Glucono Delta-Lactone in Natural Sources

The concentration of GdL in natural sources can vary depending on factors such as the specific type of fruit, the floral source for honey, and the conditions of fermentation. The following table summarizes the available quantitative data.

| Natural Source | Reported Concentration of GdL |

| Honey | Up to 1% |

| Wine | Up to 0.5% |

| Fruit Juices | Variable |

| Fermented Sausages | Variable |

Biosynthesis of Glucono Delta-Lactone

The formation of GdL in nature is a two-step process involving the enzymatic oxidation of D-glucose to D-gluconic acid, which then undergoes intramolecular esterification to form the cyclic lactone.

Experimental Protocols for the Analysis of Glucono Delta-Lactone

The determination of GdL in natural sources typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques employed for its quantification.[9][10]

Sample Preparation and Extraction

A general procedure for the extraction of GdL from a solid or semi-solid food matrix is as follows:

-

Homogenization: A representative sample of the food product is homogenized with deionized water. For honey and juices, simple dilution may be sufficient.

-

Clarification: The homogenate is centrifuged or filtered to remove solid particles.

-

Purification (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method coupled with a Charged Aerosol Detector (CAD) has been described for the determination of GdL.[9]

-

Chromatographic Conditions:

-

Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile-water (9:1, v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 μL

-

-

Detector:

-

Type: Charged Aerosol Detector (CAD)

-

Nebulization Temperature: 50 °C

-

Carrier Gas Pressure: 427.5 kPa

-

Gas Chromatography (GC) Method

A GC method for GdL analysis involves derivatization to increase its volatility.[10]

-

Extraction and Cleanup: The sample is homogenized with warm water, filtered, and passed through a QAE-Sephadex A25 column. GdL is eluted with 0.1N HCl.

-

Derivatization: The eluate is evaporated to dryness, and the residue is derivatized with a mixture of pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) at room temperature to form the trimethylsilyl (B98337) (TMS) derivative of GdL.

-

GC Conditions:

-

Column: 2% OV-17 column

-

Column Temperature: 180 °C

-

Detector: Flame Ionization Detector (FID)

-

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of GdL from natural sources.

Conclusion

Glucono Delta-Lactone is a naturally occurring compound found in a variety of foods as a result of the enzymatic oxidation of glucose. Honey, fruit juices, wine, and fermented products are its primary natural reservoirs. Understanding the natural occurrence and biosynthesis of GdL, along with robust analytical methods for its quantification, is essential for researchers and professionals in the fields of food science, biochemistry, and drug development. The methodologies and data presented in this guide provide a foundational understanding of GdL from its natural origins.

References

- 1. Honey authenticity: the opacity of analytical reports - part 1 defining the problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmpinc.com [pmpinc.com]

- 3. foodadditives.net [foodadditives.net]

- 4. finetechitg.com [finetechitg.com]

- 5. kinampark.com [kinampark.com]

- 6. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 7. E 575 GDL (GLUCONO DELTA LACTONE) - Ataman Kimya [atamanchemicals.com]

- 8. Effect of GdL Addition on Physico-chemical Properties of Fermented Sausages during Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qikan.cmes.org [qikan.cmes.org]

- 10. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of D-(+)-Glucono-1,5-lactone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone (GDL), also known as glucono-delta-lactone, is a naturally occurring cyclic ester of D-gluconic acid.[1][2] It is widely utilized in the food and cosmetic industries as an acidifier, sequestrant, and moisturizing agent.[3][4] Beyond these applications, GDL serves as a critical tool in biochemical and pharmacological research due to its potent and specific mechanism of action as an enzyme inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning GDL's biological activity, with a focus on its role as a transition-state analog inhibitor of glycosidases. Detailed experimental protocols and quantitative data are provided to support researchers in the practical application of this compound.

In aqueous solutions, GDL exists in a pH- and temperature-dependent equilibrium with D-gluconic acid.[1][3] This hydrolysis is a key feature of its chemistry, but it is the lactone form that is predominantly responsible for its most significant biochemical activity: the inhibition of glycoside hydrolases (glycosidases).[5]

Core Mechanism of Action: Competitive Inhibition of Glycosidases

The primary and most well-characterized mechanism of action for this compound is its function as a potent competitive inhibitor of various glycosidase enzymes, with a particular specificity for β-glucosidases.[6][7]

Transition-State Analogy

Glycosidases catalyze the hydrolysis of glycosidic bonds by stabilizing a highly transient, high-energy intermediate known as the oxocarbenium ion.[6][8] This transition state is characterized by a planar, sp²-hybridized anomeric carbon within a half-chair or boat conformation of the sugar ring.[8]

This compound's inhibitory power stems from its remarkable structural and electronic resemblance to this oxocarbenium ion transition state.[6] The planar geometry of the ester group in the lactone ring mimics the planar nature of the oxocarbenium ion. This structural mimicry allows GDL to bind with high affinity to the enzyme's active site, effectively competing with the natural substrate. By occupying the active site, GDL prevents the binding and subsequent hydrolysis of the substrate, leading to potent enzyme inhibition.[6][8]

Hydrolysis in Aqueous Solution

Upon dissolution in water, GDL undergoes spontaneous, reversible hydrolysis to form D-gluconic acid.[9] This reaction establishes an equilibrium between the lactone form and the open-chain acid form.[2][3] The rate of hydrolysis is accelerated by increases in temperature and pH.[1][3] While gluconic acid can also exhibit some inhibitory effects, the cyclic lactone is the significantly more potent inhibitor of glycosidases due to its conformational similarity to the transition state.[5][10]

Quantitative Inhibition Data

GDL has been shown to inhibit various β-glucosidases across a range of concentrations. The tables below summarize key quantitative findings from the literature.

Table 1: Inhibition of β-Glucosidases by GDL

| Enzyme Source | Substrate | GDL Concentration (mM) | Remaining Activity (%) | Reference |

|---|---|---|---|---|

| BGL1 | pNPG | 0.1 | ~75 | [10] |

| BGL1 | pNPG | 0.2 | ~60 | [10] |

| BGL1 | pNPG | 0.5 | ~40 | [10] |

| BGL1 | pNPG | 1.0 | ~25 | [10] |

| BGL1 | pNPG | 2.0 | ~15 | [10] |

| BGL1 | pNPG | 5.0 | ~5 | [10] |

| AnBG | pNPG | 0.1 | ~80 | [10] |

| AnBG | pNPG | 0.2 | ~70 | [10] |

| AnBG | pNPG | 0.5 | ~50 | [10] |

| AnBG | pNPG | 1.0 | ~35 | [10] |

| AnBG | pNPG | 2.0 | ~20 | [10] |

| AnBG | pNPG | 5.0 | ~10 | [10] |

| Amygdalin β-glucosidase | Amygdalin | 1.0 | 0 (Complete Inhibition) | [1][6] |

Data for BGL1 and AnBG are estimated from graphical representations in the cited source.

Table 2: Cellular Effects of GDL on Neonatal Rat Cardiomyocytes (NRCMs)

| Condition | GDL Concentration | Effect | Reference |

|---|---|---|---|

| Hypoxia/Reoxygenation Injury | 1 µM | Cardioprotective | [11][12] |

| Hypoxia/Reoxygenation Injury | 10 µM | Cardioprotective | [11][12] |

| Hypoxia/Reoxygenation Injury | 100 µM | Cardioprotective | [11][12] |

| Hypoxia/Reoxygenation Injury | 1 mM | Cardioprotective | [11][12] |

| Normoxia | >100 µM | Cytotoxic |[11] |

Cellular Signaling Pathways

Recent research has uncovered roles for GDL beyond direct enzyme inhibition, implicating it in cellular signaling cascades, particularly in cardioprotection.

PKCε/ERK Signaling Pathway

In studies involving myocardial ischemia/reperfusion injury, GDL has been shown to confer protective effects.[11] This protection is associated with the activation of Protein Kinase C epsilon (PKCε) and the downstream Extracellular signal-regulated kinase (ERK).[11][12] The activation of this pro-survival pathway helps to mitigate apoptosis and reduce tissue damage following oxidative stress.[11]

Key Experimental Protocols

The following section details a generalized protocol for determining the inhibitory activity of this compound against β-glucosidase using a chromogenic substrate.

Protocol: β-Glucosidase Inhibition Assay

This protocol is based on the widely used method employing p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.[13][14] β-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at ~405 nm under alkaline conditions.

Materials:

-

β-Glucosidase enzyme (e.g., from almonds)[15]

-

This compound (GDL)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)[13]

-

Assay Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 5.0[14]

-

Stop Solution: 0.5-1.0 M Sodium Carbonate (Na₂CO₃) or 0.4 M NaOH-Glycine buffer, pH 10.8[14][16]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagent Solutions:

-

Enzyme Stock: Prepare a stock solution of β-glucosidase in assay buffer to a desired concentration (e.g., 0.1 U/mL).

-

Substrate Solution: Prepare a 10 mM stock solution of pNPG in assay buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of GDL in assay buffer (e.g., final concentrations ranging from 0.1 mM to 5 mM).

-

-

Assay Setup (in 96-well plate):

-

Blank Wells: Add 75 µL of assay buffer and 25 µL of stop solution.

-

Control Wells (No Inhibitor): Add 50 µL of assay buffer and 25 µL of enzyme solution.

-

Inhibitor Wells: Add 50 µL of the respective GDL dilution and 25 µL of enzyme solution.

-

-

Pre-incubation:

-

Initiate Reaction:

-

Add 25 µL of the pNPG substrate solution to the control and inhibitor wells to start the reaction. The final volume should be 100 µL.

-

-

Reaction Incubation:

-

Incubate the plate at the same temperature for a fixed time (e.g., 10-30 minutes).[14] The time should be within the linear range of the reaction.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to all control and inhibitor wells to terminate the reaction and develop the yellow color of p-nitrophenol.

-

-

Measurement:

-

Read the absorbance of the plate at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percent inhibition for each GDL concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

-

Plot % Inhibition vs. GDL concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Directions

This compound operates primarily as a high-affinity competitive inhibitor of glycosidases by mimicking the oxocarbenium-ion transition state of glycosidic bond hydrolysis. This well-defined mechanism makes it an invaluable tool for studying enzyme kinetics and for screening novel therapeutic agents. Furthermore, emerging evidence of its role in activating pro-survival signaling pathways, such as PKCε/ERK, suggests that its biological activities may be more diverse than previously understood, opening new avenues for research in areas like cardioprotection and oxidative stress mitigation. Future work should focus on elucidating the precise molecular interactions between GDL and these signaling proteins and exploring the therapeutic potential of GDL derivatives with enhanced specificity and potency.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 4. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Glucono-1,5-lactone | 52153-09-0 | Benchchem [benchchem.com]

- 7. Inhibition of glycosidases by aldonolactones of corresponding configuration: The C-4- and C-6-specificity of β-glucosidase and β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

The Hydrolysis of D-(+)-Glucono-1,5-lactone to Gluconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of D-(+)-Glucono-1,5-lactone (GDL) into gluconic acid. This reaction is of significant interest in various fields, including the food industry, pharmaceuticals, and biotechnology, due to the controlled and gradual acidification it provides. This document details the underlying chemistry, kinetics, and influential factors of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to this compound and its Hydrolysis

This compound, a cyclic ester of D-gluconic acid, is a naturally occurring food additive (E575) used as a sequestrant, acidifier, and curing and leavening agent.[1] It is a white, odorless, crystalline powder that is freely soluble in water.[2][3] Upon dissolution in an aqueous solution, GDL slowly hydrolyzes to D-gluconic acid, leading to a gradual decrease in pH.[2][3][4] This slow hydrolysis is a key characteristic that distinguishes GDL from other food acids.[2][4]

The hydrolysis of GDL is a reversible reaction that eventually reaches an equilibrium between the lactone and gluconic acid.[1][5] This equilibrium is also influenced by the presence of the gamma-lactone isomer.[6] The rate of hydrolysis is significantly affected by factors such as temperature and pH.[1][5]

Chemical Equilibrium and Reaction Pathway

In an aqueous solution, this compound is in equilibrium with D-gluconic acid and its other isomeric form, D-glucono-1,4-lactone (gamma-lactone).[6][7][8] The equilibrium between these species is dynamic and influenced by concentration and temperature.[6] Higher temperatures favor the formation of the gamma-lactone.[6]

The overall hydrolysis reaction can be visualized as follows:

Caption: Equilibrium of this compound in aqueous solution.

Kinetics of Hydrolysis

The hydrolysis of this compound follows pseudo-first-order kinetics with respect to the lactone concentration.[9] The rate of this reaction is significantly influenced by temperature and pH.

Factors Affecting the Rate of Hydrolysis

The primary factors that govern the rate of GDL hydrolysis are temperature and pH.[1][5]

-

Temperature: An increase in temperature accelerates the rate of hydrolysis.[4][5] This is a critical consideration in applications where the rate of acidification needs to be controlled, such as in baking or refrigerated food products.[3][4]

-

pH: The hydrolysis rate is also pH-dependent. The reaction is catalyzed by both hydrogen and hydroxide (B78521) ions.[10][11] Therefore, the rate is faster at both low and high pH values.

The interplay of these factors is crucial for the effective application of GDL.

Caption: Key factors influencing the rate of GDL hydrolysis.

Quantitative Kinetic Data

The following table summarizes key quantitative data related to the hydrolysis of this compound, compiled from various studies.

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | 4.59 x 10⁻⁵ s⁻¹ (water catalysis) | 25°C | [10] |

| 2.76 x 10³ M⁻¹s⁻¹ (hydroxide ion catalysis) | 25°C | [10] | |

| 2.26 x 10⁻⁴ s⁻¹ | 25°C, pH 3-5 (polarimetry) | [9] | |

| 1.31 x 10⁻⁴ s⁻¹ | 25°C, pH 3-5 (coulometry) | [9] | |

| 8.8 x 10⁻⁴ s⁻¹ | pH 6.4 (phosphate buffer) | [9] | |

| Activation Energy (Ea) | 15 kcal/mol | 20-25°C | [9] |

| 7360 K⁻¹ (water catalysis) | 25-37°C | [10] | |

| 8880 K⁻¹ (hydroxide ion catalysis) | 25-37°C | [10] | |

| Equilibrium Composition | 55-60% Gluconic Acid, 40-45% Lactones | Cold water | [5] |

Experimental Protocols for Studying Hydrolysis

Several methods can be employed to monitor the hydrolysis of this compound. The choice of method depends on the specific research question and available instrumentation.

pH-Stat Titration Method

This method allows for the direct measurement of the rate of gluconic acid formation by continuously neutralizing the produced acid with a standard base solution.

Objective: To determine the rate of hydrolysis of GDL by maintaining a constant pH.

Materials:

-

This compound

-

Deionized water (degassed)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Automatic titrator or pH-stat apparatus

-

Thermostated reaction vessel with a magnetic stirrer

-

Nitrogen gas supply

Procedure:

-

Preparation:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of GDL of known concentration in deionized water within the thermostated reaction vessel.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

-

Hydrolysis Monitoring:

-

Set the desired pH on the pH-stat controller.

-

Initiate the hydrolysis by adding the GDL to the water or by bringing the pre-made solution to the target temperature.

-

The pH-stat will automatically add the NaOH solution to the reaction vessel to maintain the set pH as gluconic acid is formed.

-

Record the volume of NaOH added as a function of time.

-

-

Data Analysis:

-

The rate of hydrolysis is directly proportional to the rate of addition of the NaOH solution.

-

Plot the volume of NaOH added versus time. The initial slope of this curve can be used to determine the initial rate of reaction.

-

Caption: Workflow for the pH-stat titration method.

Polarimetry Method

This technique relies on the change in the optical rotation of the solution as the optically active GDL is converted to gluconic acid, which has a different specific rotation.

Objective: To monitor the hydrolysis of GDL by measuring the change in optical rotation over time.

Materials:

-

This compound

-

Deionized water or buffer solution

-

Polarimeter with a thermostated sample cell

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a solution of GDL of known concentration in the desired solvent.

-

Allow the polarimeter to warm up and stabilize at the desired temperature.

-

-

Measurement:

-

Quickly transfer the freshly prepared GDL solution to the polarimeter cell.

-

Record the optical rotation at time zero and then at regular intervals until the rotation becomes constant, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

The concentration of GDL at any given time can be calculated from the observed optical rotation using the known specific rotations of GDL and gluconic acid.

-

Plot the concentration of GDL versus time and fit the data to a first-order rate equation to determine the rate constant.

-

Enzymatic Assay for Gluconic Acid

This method can be used to determine the concentration of gluconic acid at different time points during the hydrolysis.

Objective: To quantify the amount of gluconic acid produced during the hydrolysis of GDL.

Principle: D-Gluconic acid is phosphorylated by ATP to D-gluconate-6-phosphate in a reaction catalyzed by gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP⁺ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.[12]

Procedure: A detailed procedure for the enzymatic determination of D-gluconic acid can be found in commercially available test kits, such as those from Megazyme.[12] To determine the concentration of GDL, the sample is first treated with alkali to ensure complete hydrolysis to gluconic acid before performing the assay.[12]

Conclusion

The hydrolysis of this compound to gluconic acid is a well-characterized reaction with significant practical applications. A thorough understanding of its kinetics and the factors that influence the reaction rate is essential for its effective utilization in research and development. The experimental protocols provided in this guide offer robust methods for studying this important chemical transformation. The quantitative data presented can serve as a valuable reference for scientists and professionals working with this compound.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]

- 3. ams.usda.gov [ams.usda.gov]

- 4. Glucono Delta-Lactone | American Society of Baking [asbe.org]

- 5. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 6. pmpinc.com [pmpinc.com]

- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Hydrolysis of D-glucono-delta-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

D-(+)-Glucono-1,5-lactone: A Comprehensive Technical Guide to its Role as a Beta-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract